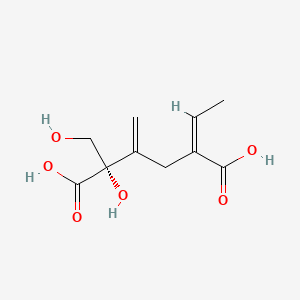
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- is a complex organic compound with a molecular formula of C10H16O6. This compound is part of the fatty acid subclass and is known for its unique structural properties, which include multiple functional groups such as hydroxyl, methylene, and ethylidene groups .
Preparation Methods
The synthesis of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the necessary functional groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and enzyme activity.
Comparison with Similar Compounds
Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- can be compared with other similar compounds such as:
Hexanedioic acid: Lacks the additional functional groups present in the target compound.
5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylhexanedioic acid: A stereoisomer with slight structural differences. The uniqueness of Hexanedioic acid, 5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylene- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
511-57-9 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
(2S,5Z)-5-ethylidene-2-hydroxy-2-(hydroxymethyl)-3-methylidenehexanedioic acid |
InChI |
InChI=1S/C10H14O6/c1-3-7(8(12)13)4-6(2)10(16,5-11)9(14)15/h3,11,16H,2,4-5H2,1H3,(H,12,13)(H,14,15)/b7-3-/t10-/m1/s1 |
InChI Key |
ZBUAIUFFLCEGKB-WXGCRTCVSA-N |
Isomeric SMILES |
C/C=C(/CC(=C)[C@](CO)(C(=O)O)O)\C(=O)O |
Canonical SMILES |
CC=C(CC(=C)C(CO)(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















